molecular formula C17H18O7 B12381159 2'-Hydroxylagarotetrol

2'-Hydroxylagarotetrol

Cat. No.: B12381159
M. Wt: 334.3 g/mol
InChI Key: MRBLWULZJXWLNX-JJXSEGSLSA-N
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Description

2’-Hydroxylagarotetrol is a phenylethychromone derivative, specifically a type of monophenol. It is derived from plants, particularly from the Thymelaeaceae family, such as Aquilaria sinensis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxylagarotetrol typically involves the reaction of phenylethyl chromone derivatives under specific conditions. The exact synthetic route can vary, but it generally includes the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of 2’-Hydroxylagarotetrol involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The process may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxylagarotetrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

2’-Hydroxylagarotetrol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’-Hydroxylagarotetrol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: 2’-Hydroxylagarotetrol is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications compared to other similar compounds .

Properties

Molecular Formula

C17H18O7

Molecular Weight

334.3 g/mol

IUPAC Name

(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-[2-(2-hydroxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C17H18O7/c18-10-4-2-1-3-8(10)5-6-9-7-11(19)12-13(20)14(21)15(22)16(23)17(12)24-9/h1-4,7,13-16,18,20-23H,5-6H2/t13-,14+,15+,16-/m0/s1

InChI Key

MRBLWULZJXWLNX-JJXSEGSLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O)O

Origin of Product

United States

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